molecular formula C8H7F2NO3 B8788007 methyl 4-(difluoromethoxy)pyridine-2-carboxylate

methyl 4-(difluoromethoxy)pyridine-2-carboxylate

Cat. No.: B8788007
M. Wt: 203.14 g/mol
InChI Key: DEDDVJYIFRNDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-(difluoromethoxy)pyridine-2-carboxylate is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(difluoromethoxy)pyridine-2-carboxylate typically involves the reaction of 4-hydroxypicolinic acid with difluoromethyl ether in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

    Starting Material: 4-hydroxypicolinic acid

    Reagent: Difluoromethyl ether

    Catalyst/Base: Potassium carbonate or sodium hydride

    Solvent: Anhydrous dimethylformamide (DMF)

    Reaction Conditions: Reflux for several hours

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: methyl 4-(difluoromethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 4-(difluoromethoxy)picolinic acid

    Reduction: 4-(difluoromethoxy)picolinyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 4-(difluoromethoxy)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 4-(difluoromethoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

methyl 4-(difluoromethoxy)pyridine-2-carboxylate can be compared with other similar compounds, such as:

  • Methyl 5-(difluoromethoxy)picolinate
  • Methyl 6-(difluoromethoxy)picolinate
  • Methyl 3-(difluoromethoxy)picolinate

Uniqueness: The position of the difluoromethoxy group on the pyridine ring significantly affects the compound’s chemical properties and biological activity. This compound is unique due to its specific substitution pattern, which can lead to different reactivity and interactions compared to its isomers.

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

methyl 4-(difluoromethoxy)pyridine-2-carboxylate

InChI

InChI=1S/C8H7F2NO3/c1-13-7(12)6-4-5(2-3-11-6)14-8(9)10/h2-4,8H,1H3

InChI Key

DEDDVJYIFRNDRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC(F)F

Origin of Product

United States

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